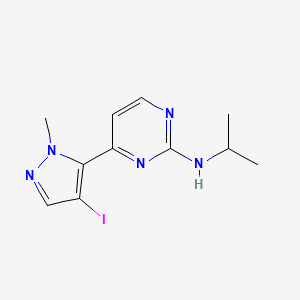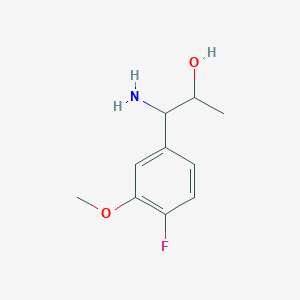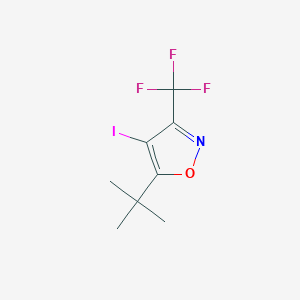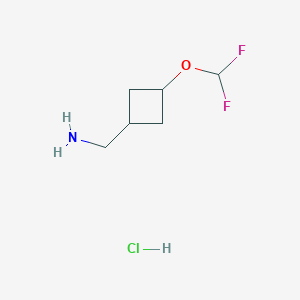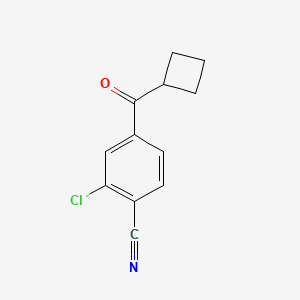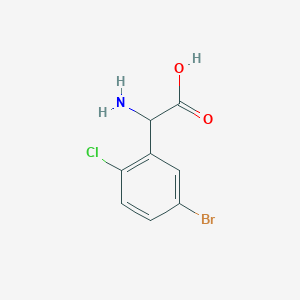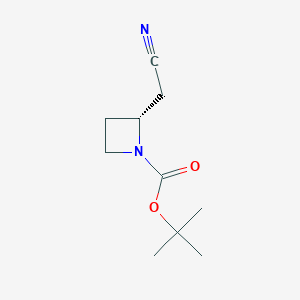![molecular formula C13H8NO4S- B13053401 (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13053401.png)
(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate is a complex organic compound that features a benzodioxole ring, a thiophene ring, and an imine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with aminothiophene-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-[(2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
- (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino 4-nitrobenzoate
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H8NO4S- |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethylideneamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)12-9(3-4-19-12)14-6-8-1-2-10-11(5-8)18-7-17-10/h1-6H,7H2,(H,15,16)/p-1 |
Clé InChI |
DKEKWOOFTXCHGI-UHFFFAOYSA-M |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NC3=C(SC=C3)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


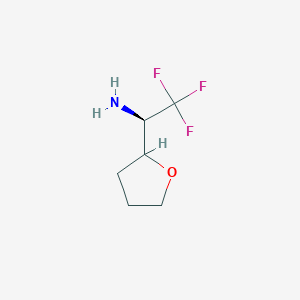
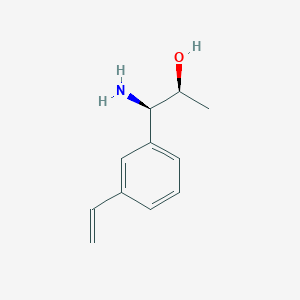
![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl](/img/structure/B13053339.png)


